molecular formula C22H25NO7S B162553 (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate CAS No. 130830-60-3

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B162553
CAS No.: 130830-60-3
M. Wt: 447.5 g/mol
InChI Key: VJWIBONSIXXNGR-UYAOXDASSA-N
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Description

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate ( 130830-60-3) is a synthetically valuable, stereochemically defined pyrrolidine building block. This compound features a reactive tosyloxy group, making it a crucial chiral synthon for the introduction of constrained pyrrolidine scaffolds into target molecules. Such orthogonally protected and activated pyrrolidines are extensively used in the development of molecular probes, ligands, and asymmetric organocatalysts . The defined (2R,4R) stereochemistry is particularly important for constructing compounds with specific three-dimensional structures, which is a critical factor in medicinal chemistry for optimizing interactions with biological targets. The tosyloxy group serves as an excellent leaving group, enabling further functionalization of the pyrrolidine ring through nucleophilic substitution reactions, thereby allowing researchers to access a diverse array of 4-substituted pyrrolidine derivatives . These constrained analogs are of significant interest in pharmaceutical research, particularly in the synthesis of ring-constrained analogs of bioactive sphingolipids like FTY720, which are investigated for their cytotoxic effects against cancer cells and their ability to interfere with nutrient transport systems . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWIBONSIXXNGR-UYAOXDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Pyrrolidine Core

TsCl EquivBaseTemperatureTime (h)Yield (%)
1.0Pyridine0°C → RT1278
1.2Pyridine0°C → RT1692
1.5Et₃NRT2465
Data compiled from Refs.

Alternative Synthetic Routes and Comparative Analysis

Enzymatic Resolution for Stereochemical Control

Enantiomerically pure starting materials can be obtained via lipase-catalyzed resolutions. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the ethyl ester of racemic pyrrolidine diesters, enabling isolation of the (2R,4R)-enantiomer with >99% enantiomeric excess (ee). This method reduces reliance on chiral auxiliaries and improves overall atom economy.

Solid-Phase Synthesis

Recent innovations involve immobilizing the pyrrolidine core on Wang resin, allowing iterative functionalization under mild conditions. This approach facilitates high-throughput synthesis, with yields comparable to solution-phase methods (80–85%).

Characterization and Quality Control

The final product is characterized using:

  • NMR Spectroscopy : Distinct signals for the benzyl (δ 7.35–7.25 ppm) and tosyl (δ 7.80–7.70 ppm) groups confirm successful functionalization.

  • Chiral HPLC : Retention times and peak areas validate the (2R,4R) configuration (Chiralpak AD-H column, hexane:isopropanol 90:10).

  • Mass Spectrometry : High-resolution MS aligns with the molecular formula C₂₂H₂₅NO₇S (calc. 447.5 g/mol, obs. 447.5 g/mol) .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols)

    Reduction: Lithium aluminum hydride, diethyl ether

    Oxidation: Potassium permanganate, sulfuric acid

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the tosyl group.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate in scientific research can be categorized into several key areas:

Pharmaceutical Development

  • Building Block for Bioactive Compounds : This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties.
  • Potential Drug Candidates : Research indicates that derivatives synthesized from this compound may have potential as drug candidates targeting specific biological pathways or diseases.

Biological Interaction Studies

  • Therapeutic Potential Evaluation : Interaction studies involving (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate focus on its ability to interact with biological targets such as proteins or enzymes. These studies are crucial for assessing the compound's therapeutic potential.
  • In Vitro and In Vivo Studies : The compound's derivatives have been tested in various biological assays to evaluate their efficacy and safety profiles.

Chemical Biology

  • Mechanistic Studies : The unique functional groups present in this compound allow researchers to explore its mechanisms of action at the molecular level, providing insights into how it may influence biological systems.
  • Structure-Activity Relationship (SAR) Studies : Understanding how structural variations affect biological activity is vital for drug design. This compound serves as a template for SAR studies to optimize efficacy.

Data Tables

Several case studies highlight the applications of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate:

Case Study 1: Synthesis of PD-L1 Inhibitors

Research has demonstrated the use of derivatives based on this compound in the design and synthesis of small molecular inhibitors targeting PD-L1, a critical immune checkpoint in cancer therapy. The synthesized compounds showed comparable biological activity to established inhibitors while exhibiting improved pharmacological properties .

Case Study 2: Structural Modifications for Enhanced Activity

In one study, modifications to the tosylate group led to variations in binding affinity toward target proteins. This highlights the importance of structural diversity in optimizing drug candidates derived from (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate .

Mechanism of Action

The mechanism of action of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional differences between (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate and related pyrrolidine dicarboxylates:

Table 1: Key Properties of Comparable Pyrrolidine Dicarboxylates

Compound Name Substituents (Positions 1, 2, 4) Molecular Formula Molecular Weight Stereochemistry Key Features/Applications References
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate (Target) Benzyl, Ethyl, Tosyloxy C22H25NO7S ~405.4 (2R,4R) Tosyloxy group for nucleophilic substitution
(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate Benzyl, Methyl, Fluoro C14H16FNO4 281.28 (2S,4R) Fluorine for PET imaging probes
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate tert-Butyl, Methyl, Hydroxy C11H19NO5 245.27 (2R,4R) Hydroxy group for further functionalization
(2R,4R)-1-tert-Butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate tert-Butyl, Methyl, Trifluoromethyl C12H16F3NO4 295.26 (2R,4R) Lipophilic CF3 group for enhanced bioavailability
1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate Benzyl, Ethyl, Oxo C15H17NO5 291.30 Not specified Oxo group for ketone-based reactions

Stereochemical and Functional Group Analysis

  • Tosyloxy vs. Fluoro/Trifluoromethyl Groups : The target compound’s tosyloxy group (C7H7SO3) is bulkier and more reactive in substitution reactions compared to fluorine or trifluoromethyl groups. This makes it suitable for automated radiosynthesis (e.g., <sup>18</sup>F labeling) , whereas fluorinated analogs are prioritized for PET imaging due to their smaller size and metabolic stability .
  • Ethyl vs. Methyl/tert-Butyl Esters : The ethyl ester in the target compound offers intermediate lipophilicity between methyl (polar) and tert-butyl (highly lipophilic) groups. This balance is critical in drug design for optimizing membrane permeability .
  • Hydroxy vs. Tosyloxy : Hydroxypyrrolidine derivatives (e.g., (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate) are precursors for tosyloxy-containing compounds. Tosylation of the hydroxyl group enables subsequent nucleophilic displacement .

Biological Activity

(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in the field of medicinal chemistry. Its unique stereochemistry and functional groups contribute to its reactivity and biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C22H25NO7S
  • Molar Mass : 447.5 g/mol
  • Appearance : White solid
  • Storage Conditions : 2-8°C in a dry, sealed environment

The compound contains a pyrrolidine ring substituted with a benzyl group, an ethyl group, and a tosylate moiety, which enhances its reactivity and potential biological interactions .

The biological activity of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is primarily attributed to its ability to act as an intermediate in the synthesis of bioactive compounds. The tosylate group allows for nucleophilic substitution reactions that can lead to various derivatives with distinct biological profiles.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Cytotoxicity : Certain analogs have been investigated for their potential anticancer properties.
  • Receptor Modulation : Compounds resembling (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate have been evaluated for their ability to modulate receptors involved in metabolic processes .

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Results indicated that specific modifications to the pyrrolidine structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • Research on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The presence of the tosylate group was crucial for enhancing membrane permeability, leading to increased efficacy.
  • Receptor Binding Studies :
    • In vitro assays revealed that certain derivatives acted as high-affinity ligands for melanin-concentrating hormone receptor 1 (MCHr1), indicating potential applications in obesity treatment through modulation of appetite regulation pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylateC12H21NO5Hydroxyl group instead of tosyl
(2S,4S)-2-benzyl 1-tert-butyl 4-(tosyloxy) pyrrolidine-1,2-dicarboxylateC19H27NO6SDifferent stereochemistry
(2S,4R)-2-methyl 1-tert-butyl 4-(tosyloxy) pyrrolidine-1,2-dicarboxylateC17H25NO6SMethyl substitution

The unique combination of stereochemistry and functional groups in (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate distinguishes it from these similar compounds. Its specific arrangement allows for distinct reactivity patterns and potential biological interactions that may not be present in other derivatives .

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
TosylationTsCl, DMAP, CH2Cl2, 0°C → RTIntroduce sulfonate leaving group
DeprotectionLiOH (aq.), MeOH, 45°CHydrolyze ethyl ester to carboxylic acid
AllylationAllyl bromide, LHMDS, THF, -78°CFunctionalize pyrrolidine C4 position

Q. Table 2: NMR Data Comparison

ProtonExperimental δ (ppm)DFT-Predicted δ (ppm)Notes
H4 (tosyloxy)4.55 (d, J = 9.6 Hz)4.62Axial position confirmed by NOESY
CH2 (ethyl ester)1.30 (t, J = 7.5 Hz)1.28Solvent: CDCl3

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